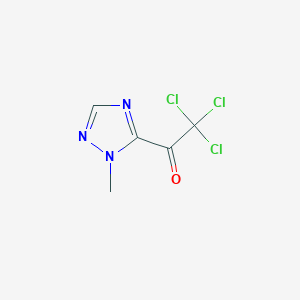

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” is a chemical compound with the formula C6H5Cl3N2O. It has a molecular weight of 227.48 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of optically active antifungal azoles were prepared from the triflate derivative of (1S)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol by an SN2 displacement reaction with the anion of an azolone and subsequent ring-opening reaction with 1H-1,2,4-triazole . Another method involved the use of tert-butanol peroxide as an oxidant and ether as a solvent and reactant at 80°C, yielding the target products in high yield (86%) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” include a density of 1.56±0.1 g/cm3 (Predicted), a melting point of 83-84 °C, and a boiling point of 272.3±50.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrole-Imidazole Polyamide Oligomers

This compound is used as a reactant in the synthesis of pyrrole-imidazole polyamide oligomers. These oligomers are significant for their DNA-binding capabilities, which can be utilized in gene regulation and molecular biology research .

Fluorescent Dye Intermediate

It serves as an intermediate in the production of fluorescent dyes. These dyes are crucial for bio-labeling and bio-imaging studies, aiding in the visualization of cellular and molecular processes .

Cancer Research

Derivatives of this compound have been evaluated for their selectivity against cancer cell lines, indicating potential applications in cancer treatment research .

Drug Design and Discovery

The structural features of this compound make it a candidate for drug design and discovery efforts, particularly in designing molecules with specific binding affinities.

ChemicalBook - Uses of 1-Methyl-2-(trichloroacetyl)imidazole ChemBK - Fluorescent dye intermediate BMC Chemistry - Evaluation of novel 1,2,4-triazole derivatives

Zukünftige Richtungen

The future directions for “2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the broad range of activities exhibited by 1,2,4-triazoles, they could be important in the development of new drugs .

Wirkmechanismus

Target of Action

It’s known that many imidazole and triazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that these compounds may interact with a variety of biological targets.

Mode of Action

The nitrogen atoms in the imidazole and triazole rings are known to actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the target enzyme, leading to the observed biological effects.

Pharmacokinetics

It’s known that imidazole and triazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Action Environment

It’s known that the compound is sensitive to light and humidity , which could affect its stability and efficacy.

Eigenschaften

IUPAC Name |

2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCMIMLIPJZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564242 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone | |

CAS RN |

131758-17-3 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)